

# Identifying and resolving artifacts in Isotic imaging

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## Technical Support Center: Isotropic Imaging

Welcome to the technical support center for Isotropic Imaging. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common artifacts encountered during their experiments.

## Troubleshooting Guides

This section provides solutions to specific problems you might encounter.

### Issue: Stripe artifacts are obscuring details in my light-sheet microscopy images.

Q: What causes stripe artifacts in my light-sheet fluorescence microscopy (LSFM) images?

A: Stripe artifacts in LSFM are primarily caused by the absorption or scattering of the excitation light sheet by opaque or highly scattering structures within the sample.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) This can include impurities, bubbles, or dense biological structures.[\[1\]](#) These obstructions block the light path, creating shadows or stripes that propagate through the image along the direction of the light sheet.[\[2\]](#)

Q: How can I identify stripe artifacts?

A: Stripe artifacts typically appear as dark or bright bands oriented along the light-sheet propagation axis.[3][5] They can be horizontal, anisotropic, or multidirectional, depending on the nature and location of the obstruction.[1]

Q: What are the methods to resolve stripe artifacts?

A: There are two main approaches to mitigate stripe artifacts: hardware modifications and image-based processing.[1][5]

- Hardware Solutions:

- Multi-directional Selective Plane Illumination Microscopy (mSPIM): This involves illuminating the sample from multiple angles to average out the shadows.[6] Pivoting the light sheet using galvanometric mirrors can reduce these artifacts but may compromise acquisition speed.[2]
- Dual-sided Illumination: Using two opposing light sheets can improve illumination efficiency and help distinguish features in deeper tissue.[6]
- Structured Illumination: Employing techniques like using a spatial light modulator to create structured light patterns can help reduce the impact of scattering.[5]
- Micro-lens Array: A novel approach utilizes a micro-lens array to generate multiple light sheets, which has been shown to substantially mitigate stripe artifacts.[4]

- Image Processing Solutions:

- Variational Methods: These are robust computational approaches for removing stripes and have been shown to outperform other methods.[3]
- Deep Learning: Attention-based residual neural networks can be trained to effectively eliminate stripe artifacts from LSFM images.[1]
- Filtering Techniques: Methods like moving average filters or Fourier-based filters can be applied to the sinogram data to remove stripe patterns.[7]

**Issue: My images suffer from uneven illumination.**

Q: What causes uneven illumination in my microscopy images?

A: Uneven illumination, also known as shading or vignetting, is often caused by imperfections in the optical path of the microscope.[8] In light-sheet microscopy, it can also result from light absorption and scattering by the sample, causing an exponential decay in contrast along the light's path.[9][10]

Q: How can I correct for uneven illumination?

A: Several computational methods can correct for uneven illumination:

- BaSiC: This is an image correction method based on low-rank and sparse decomposition that can correct for both spatial uneven illumination and temporal background bleaching.[8]
- Radiative Transfer Theory: A modified approach based on this theory can model and correct for the contrast degradation in LSF images.[9][10]
- Dehazing Algorithms: Combined with morphological operations, these algorithms can enhance poorly separated overlapping structures with subdued intensity, correcting for anisotropic illumination.[6]
- Deep Learning: A deep learning model can be used to estimate and correct for defocus and angular errors in the light sheet illumination, improving image quality across the entire field of view.[11]

## Issue: The resolution in my images is blurry and lacks sharpness.

Q: What are the common causes of blurry images in isotropic imaging?

A: Blurriness in microscopy images can stem from several factors:

- Optical Aberrations: Spherical and chromatic aberrations in the optical system can prevent light from converging to a single point, resulting in a blurred image.[12]
- Refractive Index Mismatch: A mismatch between the refractive index (RI) of the immersion medium and the sample can cause spherical aberration, leading to a loss of axial information

and blurriness.[13] This is a common issue when imaging cleared tissues with a wide range of RIs.[13][14]

- Motion Blur: Movement of the sample during acquisition will cause blurring.[15]
- Incorrect Focus: Improper focusing of the electron beam (in SEM) or the objective lens can lead to blurry images.[16]
- Sample Preparation Issues: Air bubbles or crushing the sample can distort the light path and cause blurriness.[17]

Q: How can I improve the sharpness of my images?

A: To reduce blurriness, consider the following:

- Use Correction Collars: For high-resolution imaging, use objectives with correction collars to adjust for variations in coverslip thickness and refractive index.
- Match Refractive Indices: Whenever possible, match the refractive index of the immersion medium to that of the sample.[13] For cleared tissues, choose a mounting medium with an RI that matches the clearing agent.[18]
- Sample Immobilization: Ensure the sample is securely mounted to prevent any movement during image acquisition.[19]
- Proper Focusing: Carefully adjust the focus to ensure the plane of interest is sharp.
- Careful Sample Preparation: Avoid introducing air bubbles and be gentle when placing the coverslip to prevent crushing the sample.[17]
- Deconvolution: Post-acquisition, deconvolution algorithms can be used to computationally remove out-of-focus light and improve image sharpness.

## Frequently Asked Questions (FAQs)

Q: What is an isotropic voxel and why is it important?

A: An isotropic voxel has the same spatial resolution in all three dimensions (X, Y, and Z).[\[20\]](#) This is crucial for accurate 3D reconstruction and analysis, as it avoids distortions and allows for viewing the data from any orientation without loss of resolution.[\[21\]](#)[\[22\]](#) Achieving isotropic resolution is a key goal in techniques like light-sheet microscopy for imaging large cleared samples.[\[14\]](#)[\[23\]](#)

Q: I'm using Expansion Microscopy (ExM). What are some common artifacts I should be aware of?

A: Expansion Microscopy can introduce its own set of artifacts:

- Anisotropic Expansion: The sample may not expand uniformly in all directions. This can be caused by over-crosslinking of proteins during fixation or incomplete sample homogenization.[\[24\]](#) Using a mild fixation protocol can help reduce this distortion.[\[24\]](#)
- Shrinkage or Tearing of the Gel: The expanded hydrogel is delicate and can shrink if exposed to ions in imaging buffers or tear during handling.[\[25\]](#) Using imaging chambers and re-embedding the gel can help prevent this.[\[25\]](#)
- Fluorescence Signal Loss: The expansion process can lead to a decrease in fluorescence intensity.[\[24\]](#) This can be compensated for by using signal amplification techniques or post-expansion immunostaining.[\[24\]](#)

Q: How do I choose the right clearing protocol for my tissue?

A: The choice of clearing protocol depends on your specific tissue, the biological marker of interest, and the imaging modality.[\[14\]](#) There are three main categories of clearing methods:

- Hydrophobic (Organic Solvent-based): Methods like 3DISCO are fast and provide high transparency but may quench fluorescent proteins.[\[26\]](#)
- Hydrophilic (Aqueous-based): These methods are better at preserving fluorescent protein signals.
- Hydrogel-based: Techniques like CLARITY and SHIELD embed the tissue in a hydrogel to preserve structural integrity while removing lipids, allowing for deep molecular labeling.

It is often necessary to optimize a chosen protocol for your specific experiment.[\[14\]](#)

## Quantitative Data Summary

Parameter	Typical Value/Range	Impact on Imaging	Reference
Refractive Index (RI) of Clearing Agents	1.33 - 1.56	Mismatch with immersion medium causes spherical aberration.	<a href="#">[14]</a> <a href="#">[23]</a>
Expansion Factor (Expansion Microscopy)	~4x (standard), up to ~20x	Determines the effective resolution enhancement.	<a href="#">[25]</a> <a href="#">[27]</a>
Light Sheet Thickness	2 - 10 $\mu\text{m}$	Thinner sheets provide better optical sectioning but may be more prone to scattering.	<a href="#">[6]</a>
Voxel Size (Isotropic)	0.5 mm (for multi-slice CT)	Isotropic voxels are crucial for accurate 3D analysis.	<a href="#">[20]</a>

## Experimental Protocols

### Protocol: Basic CLARITY for Mouse Brain

This protocol provides a simplified overview of the CLARITY tissue clearing method.

- Transcardiac Perfusion: Perfuse the mouse with a hydrogel monomer solution.
- Hydrogel Polymerization: Incubate the brain sample at 37°C for 3-4 hours to polymerize the hydrogel.[\[23\]](#)
- Lipid Removal: Place the brain in a clearing buffer (e.g., 4% SDS in 0.2 M boric acid, pH 8.5) and shake at 37°C for approximately 3 weeks.[\[23\]](#)

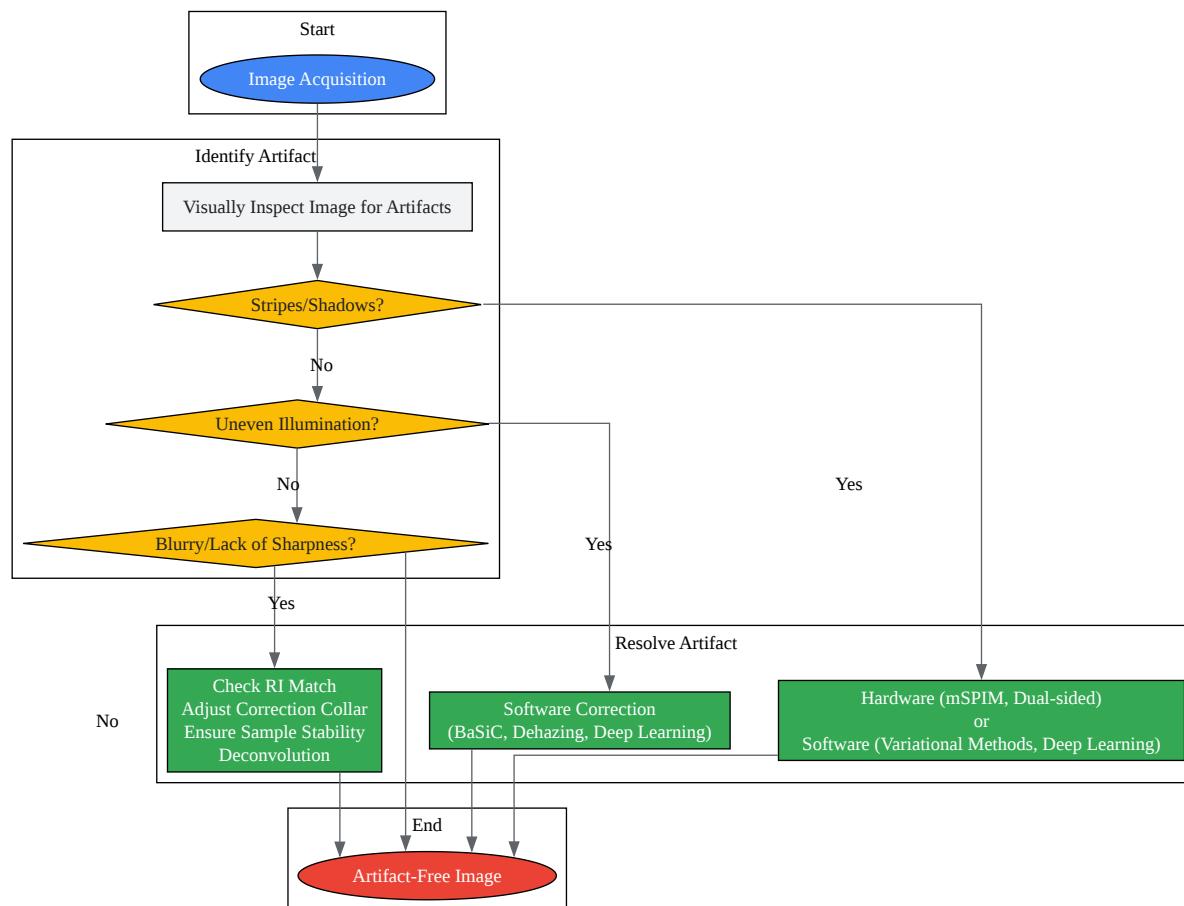
- Washing: Wash the cleared brain with a buffered solution (e.g., 0.2 M boric acid buffer, pH 7.5, 0.1% Triton X-100).[23]
- Refractive Index Matching: Transfer the brain into a glycerol solution (50-87%) for refractive index matching before imaging.[23]

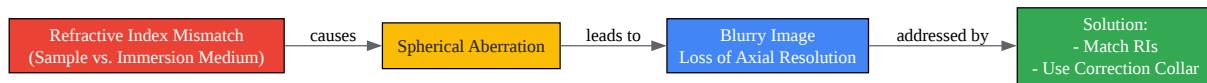
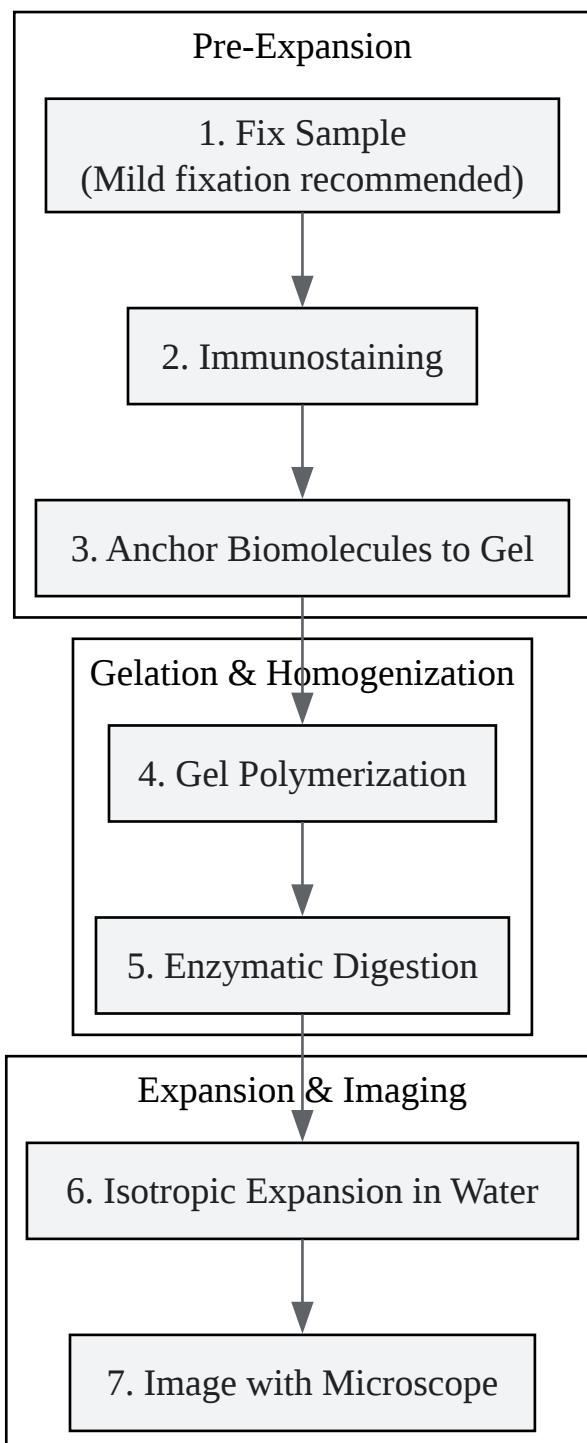
## Protocol: Correcting Illumination Angle in LSFM using Deep Learning

This protocol outlines a method to correct for uneven illumination due to light sheet angle errors.

- Acquire Defocused Images: Obtain two images at a fixed defocus step size.[11]
- Estimate Defocus: Use a pre-trained deep learning model to estimate the pixel-level defocus distance from the two images.[11]
- Estimate Angular Error: Based on the pixel-level defocus information, estimate the angular error of the light sheet illumination.[11]
- Calibrate Galvo Scanners: Calibrate the relationship between the galvo scanner voltages and the yaw, pitch, and roll angles of the light sheet without a specimen in the imaging chamber.[11]
- Correct Illumination Angle: Use the adaptive light-sheet microscope's degrees of freedom (controlled by the galvo scanners) to correct for the uneven defocus across the entire image based on the estimated angular error.[11]

## Visualizations





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